molecular formula C22H26N2O3 B12493671 3-{4-[(6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-YL)methyl]phenoxy}propanenitrile

3-{4-[(6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-YL)methyl]phenoxy}propanenitrile

Cat. No.: B12493671
M. Wt: 366.5 g/mol
InChI Key: AXPKCHVXKOSJDD-UHFFFAOYSA-N
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Description

3-{4-[(6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-YL)methyl]phenoxy}propanenitrile is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a dimethoxy-substituted isoquinoline moiety linked to a phenoxypropanenitrile group. Isoquinoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-YL)methyl]phenoxy}propanenitrile typically involves multiple steps, starting with the preparation of the isoquinoline core. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing tetrahydroisoquinoline derivatives . This process involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{4-[(6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-YL)methyl]phenoxy}propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-{4-[(6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-YL)methyl]phenoxy}propanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-[(6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-YL)methyl]phenoxy}propanenitrile involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{4-[(6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-YL)methyl]phenoxy}propanenitrile is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isoquinoline core with a phenoxypropanenitrile group sets it apart from other similar compounds, potentially leading to unique interactions with biological targets and novel therapeutic applications.

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

3-[4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]propanenitrile

InChI

InChI=1S/C22H26N2O3/c1-24-11-9-17-14-21(25-2)22(26-3)15-19(17)20(24)13-16-5-7-18(8-6-16)27-12-4-10-23/h5-8,14-15,20H,4,9,11-13H2,1-3H3

InChI Key

AXPKCHVXKOSJDD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OCCC#N)OC)OC

Origin of Product

United States

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